

# Ansofaxine Phase 3 Clinical Trial Meta-Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Ansofaxine, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has emerged as a promising therapeutic agent for major depressive disorder (MDD). This guide provides a meta-analysis of its phase 3 clinical trial data, offering an objective comparison with established antidepressant alternatives, Desvenlafaxine and Vortioxetine. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

## Comparative Efficacy of Ansofaxine and Alternatives

The efficacy of **Ansofaxine** in treating MDD has been demonstrated in a pivotal phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial (NCT04853407).[1][2] The primary measure of efficacy was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.

Table 1: Comparison of Efficacy in Phase 3 Clinical Trials



| Drug           | Dosage(s)                                                | Mean Change<br>in MADRS<br>Total Score<br>from Baseline  | Response<br>Rate (≥50%<br>reduction in<br>MADRS) | Remission<br>Rate (MADRS<br>score ≤10) |
|----------------|----------------------------------------------------------|----------------------------------------------------------|--------------------------------------------------|----------------------------------------|
| Ansofaxine     | 80 mg/day                                                | -20.0[1][2]                                              | 79.89%[3]                                        | 51.63%[3]                              |
| 160 mg/day     | -19.9[1][2]                                              | 73.91%[3]                                                | 52.17%[3]                                        |                                        |
| Placebo        | -14.6[1][2]                                              | 42.39%[3]                                                | 30.98%[3]                                        |                                        |
| Desvenlafaxine | 50 mg/day                                                | Significantly greater improvement vs. placebo (P = .018) | 39% - 65%                                        | 20% - 37%                              |
| 100 mg/day     | Significantly greater improvement vs. placebo (P = .028) | 49% - 63%                                                | 28% - 45%                                        |                                        |
| Placebo        | -                                                        | 38% - 50%                                                | 21% - 29%                                        | _                                      |
| Vortioxetine   | 10 mg/day                                                | -13.0 (vs10.8<br>for placebo)[4]                         | 33.8% (vs.<br>28.4% for<br>placebo)[4]           | 21.4% (vs.<br>14.2% for<br>placebo)[4] |
| 20 mg/day      | -14.4 (vs10.8<br>for placebo,<br>P=.002)[4]              | 39.2% (vs.<br>28.4% for<br>placebo, P=.044)<br>[4]       | 22.3% (vs.<br>14.2% for<br>placebo)[4]           |                                        |
| Placebo        | -10.8[4]                                                 | 28.4%[4]                                                 | 14.2%[4]                                         | _                                      |

### **Comparative Safety and Tolerability**

The safety and tolerability of a new antidepressant are critical for its clinical utility. The following table summarizes the key safety findings from the respective phase 3 trials.



Table 2: Comparison of Safety and Tolerability

| Drug           | Incidence of<br>Treatment-<br>Emergent Adverse<br>Events (TEAEs) | Incidence of<br>Treatment-Related<br>Adverse Events<br>(TRAEs) | Most Common Adverse Events (Incidence >5% and at least twice the rate of placebo)                 |
|----------------|------------------------------------------------------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Ansofaxine     | 80 mg: 74.46%, 160<br>mg: 78.26%, Placebo:<br>67.93%[1][2]       | 80 mg: 59.2%, 160<br>mg: 65.22%, Placebo:<br>45.11%[1][2]      | Nausea, Dizziness,<br>Dry Mouth,<br>Somnolence                                                    |
| Desvenlafaxine | -                                                                | -                                                              | Nausea (22%), Dizziness (13%), Hyperhidrosis (10%), Constipation (9%), Decreased appetite (5%)[5] |
| Vortioxetine   | 62.3% (5-20 mg) vs.<br>61.5% (placebo)                           | -                                                              | Nausea (20.9-31.2%),<br>Vomiting (2.9-6.5%)[6]                                                    |

#### **Experimental Protocols**

A detailed understanding of the experimental design is crucial for interpreting clinical trial data. Below are the key aspects of the **Ansofaxine** phase 3 trial protocol, with a comparative overview of typical inclusion and exclusion criteria for MDD trials.

### **Ansofaxine Phase 3 Trial (NCT04853407) Methodology**

This was a multicenter, double-blind, randomized, placebo-controlled study.[1][2]

- Participants: 588 outpatients aged 18 to 65 years with a DSM-5 diagnosis of MDD (single or recurrent episodes, without psychotic features).[3][7]
- Inclusion Criteria:
  - MADRS total score ≥ 26 at screening.[7]



- Clinical Global Impression Severity of Illness (CGI-S) score ≥ 4 at screening.[7]
- Exclusion Criteria:
  - Known allergy to venlafaxine or desvenlafaxine.[7][8]
  - Non-response to a previous adequate trial of venlafaxine or at least two other antidepressants with different mechanisms of action.[7][8]
  - MADRS item 10 (suicidal ideation) score ≥ 4.[7][8]
  - Diagnosis of other major psychiatric disorders, or MDD secondary to another medical or mental illness.[7][8]
  - Substance or alcohol abuse within 6 months prior to screening.[7][8]
  - History of seizures.[7][8]
- Intervention: Patients were randomized (1:1:1) to receive Ansofaxine 80 mg/day,
   Ansofaxine 160 mg/day, or a matching placebo for 8 weeks.[1]
- Primary Endpoint: Change from baseline in MADRS total score at the end of the 8-week treatment period.[1][2]
- Safety Assessments: Included monitoring of adverse events, vital signs, physical examinations, laboratory tests, 12-lead electrocardiograms (ECG), and assessments of suicidality and sexual function.[1]

## General Comparator Trial Protocols (Desvenlafaxine and Vortioxetine)

Phase 3 trials for Desvenlafaxine and Vortioxetine generally followed a similar randomized, double-blind, placebo-controlled design with an 8-week treatment duration.

 Inclusion Criteria: Typically included adult outpatients with a primary diagnosis of MDD according to DSM-IV or DSM-5 criteria and a minimum baseline score on a standardized depression rating scale (e.g., HAM-D17 ≥ 20).



 Exclusion Criteria: Commonly excluded patients with a history of bipolar disorder, psychosis, recent substance abuse, and those who were at high risk for suicide. Patients who had failed to respond to multiple previous antidepressant treatments were also often excluded.

#### **Visualizing Mechanisms and Processes**

To further elucidate the scientific context of **Ansofaxine**, the following diagrams, generated using Graphviz (DOT language), illustrate its proposed signaling pathway and a typical clinical trial workflow.



Click to download full resolution via product page

Caption: Proposed mechanism of action for **Ansofaxine**.





Click to download full resolution via product page

Caption: Workflow of the **Ansofaxine** phase 3 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. researchgate.net [researchgate.net]







- 2. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. Pfizer Reports Top Line Results from a Phase 3 Study Evaluating Desvenlafaxine Succinate Sustained-Release Formulation in Pediatric Patients with Major Depressive Disorder | Pfizer [pfizer.com]
- 6. The safety and tolerability of vortioxetine: Analysis of data from randomized placebocontrolled trials and open-label extension studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study to Evaluate the Efficacy and Safety of Ansofaxine Hydrochloride Extended-release Tablets in the Treatment of Major Depressive Disorder (MDD) | Clinical Research Trial Listing [centerwatch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Ansofaxine Phase 3 Clinical Trial Meta-Analysis: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682980#a-meta-analysis-of-ansofaxine-phase-3-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com